Berberine bisulfate

Description

Properties

IUPAC Name |

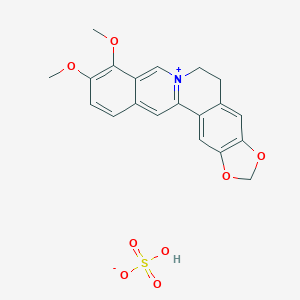

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18NO4.H2O4S/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4/h3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISRTQBQFQMSLG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40979387 | |

| Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

INSOL IN CHLOROFORM /TRIHYDRATE/ | |

| Record name | BERBERINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW CRYSTALS | |

CAS No. |

633-66-9, 316-41-6 | |

| Record name | Berberine bisulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=633-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Berberine sulfate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BERBERINE SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Berberine hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERBERINE BISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69A4M9800W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BERBERINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Traditional Extraction from Botanical Sources

Berberine sulfate is traditionally isolated from plants such as Berberis aristata, Coptis chinensis, and Hydrastis canadensis. These species contain berberine in their roots, stems, and bark, often conjugated with sulfate groups. The extraction process typically involves solvent extraction followed by precipitation. For example, crushed plant material is refluxed with ethanol or water, and the resulting extract is treated with sulfuric acid to precipitate berberine sulfate. However, this method faces challenges such as low yield (10–15%) and contamination with chloride ions when berberine hydrochloride intermediates are used.

Modern Advancements in Plant-Based Extraction

A patented method (CN1324026C) addresses chloride contamination by pretreating berberine hydrochloride with ion-exchange resins or ethanol washes to remove Cl⁻ ions. This step is critical because residual chloride can form berberine bisulfate impurities, which reduce water solubility and compromise pharmaceutical suitability. The optimized protocol involves:

-

Dissolving berberine hydrochloride in ethanol.

-

Adding sulfuric acid under controlled pH (2.5–3.0).

Despite these improvements, plant-based methods remain resource-intensive due to reliance on slow-growing botanicals.

Microbial Biosynthesis

De Novo Biosynthesis in Engineered Yeast

Recent advances in synthetic biology have enabled the heterologous production of berberine sulfate in Saccharomyces cerevisiae. A landmark study reconstructed the biosynthetic pathway using 19 engineered genes, including 12 heterologous enzymes from plants and bacteria. Key steps include:

-

Tyrosine Overproduction : Engineered yeast strains overexpress ARO4 and ARO7 to enhance tyrosine synthesis.

-

Benzylisoquinoline Alkaloid (BIA) Pathway : Enzymes such as norcoclaurine synthase (NCS) and berberine bridge enzyme (BBE) convert tyrosine to berberine precursors.

The strain produced 1.08 mg/L berberine in bioreactors, with a 643-fold increase after optimizing fermentation and heat treatment (98°C for 36 hours). While microbial biosynthesis offers a sustainable alternative, low titers and high production costs currently limit scalability.

Chemical Synthesis

Direct Sulfation of Berberine

Berberine sulfate can be synthesized by reacting berberine freebase with sulfuric acid:

This method achieves >90% purity but requires stringent control of stoichiometry to avoid over-sulfation.

Conversion from Berberine Hydrochloride

The patent CN1324026C details a two-step process:

-

Chloride Removal : Berberine hydrochloride is treated with ethanol to reduce Cl⁻ content.

-

Sulfation : The purified berberine is reacted with sulfuric acid at 60–70°C, yielding berberine sulfate with ≤0.1% Cl⁻ impurities.

Purification Techniques

Recrystallization

Crude berberine sulfate is dissolved in hot water and filtered to remove insoluble impurities. Gradual cooling induces crystallization, yielding 95–97% pure product.

Column Chromatography

Silica gel or ion-exchange chromatography separates berberine sulfate from bisulfate contaminants. High-performance liquid chromatography (HPLC) achieves >99% purity but is cost-prohibitive for industrial use.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Plant Extraction | 10–82% | 70–95% | Low | Moderate |

| Microbial Biosynthesis | 1.08 mg/L | >90% | High | Low |

| Chemical Synthesis | 85–90% | 90–99% | Moderate | High |

Key Findings :

-

Plant extraction remains the most scalable method but suffers from variable yields.

-

Microbial biosynthesis, while innovative, requires further optimization to compete economically.

-

Chemical synthesis balances cost and efficiency but generates acidic waste.

Scientific Research Applications

Antimicrobial Activity

Mechanism of Action:

Berberine sulfate has demonstrated notable antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. It disrupts microbial cell membranes and interferes with metabolic processes, leading to cell death.

- Study Findings: Research indicates that berberine sulfate exhibits significant antimicrobial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and other resistant strains. Its mode of action includes inhibition of bacterial DNA synthesis and modulation of quorum sensing pathways .

Cancer Treatment

Mechanisms in Oncology:

Berberine sulfate has been extensively studied for its anticancer properties. It induces apoptosis in cancer cells through multiple biochemical pathways, including the modulation of cell cycle regulators and the activation of pro-apoptotic factors.

- Case Studies: Recent clinical trials have highlighted berberine's potential in sensitizing cancer cells to chemotherapy, thereby overcoming drug resistance. Its low toxicity profile towards normal cells enhances its viability as a therapeutic agent .

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Induction of apoptosis | |

| Colorectal Cancer | Inhibition of proliferation | |

| Lung Cancer | Modulation of signaling pathways |

Anti-Inflammatory Effects

Role in Inflammation:

Berberine sulfate exhibits immunomodulatory effects, making it a candidate for treating inflammatory diseases. It reduces the secretion of pro-inflammatory cytokines and enhances anti-inflammatory cytokines.

- Research Insights: A study demonstrated that pretreatment with berberine sulfate significantly reduced tissue injury in endotoxemic mice by inhibiting the production of TNF-α and IL-6, thereby improving survival rates .

| Inflammatory Condition | Effect | Reference |

|---|---|---|

| Sepsis | Reduced mortality | |

| Acute Lung Injury | Attenuated tissue damage | |

| Intestinal Injury | Improved recovery |

Pharmacokinetics and Bioavailability

Despite its promising applications, berberine sulfate faces challenges regarding bioavailability. Research is ongoing to develop novel formulations that enhance its absorption and therapeutic efficacy.

Mechanism of Action

Berberine sulfate exerts its effects through multiple mechanisms:

AMP-activated protein kinase (AMPK) Activation: Enhances glucose uptake and lipid metabolism.

Nuclear Factor κB (NF-κB) Inhibition: Reduces inflammation.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation: Influences cell growth and apoptosis.

Hypoxia-Inducible Factor 1α (HIF-1α) Regulation: Affects cellular response to low oxygen levels.

Comparison with Similar Compounds

Berberine Hydrochloride

- Solubility and Bioavailability: Berberine hydrochloride is another common salt form. However, berberine sulfate demonstrates superior bioavailability due to enhanced solubility and stability in physiological conditions .

- Pharmacological Actions : Both forms exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria (e.g., E. coli, Staphylococcus aureus) by inhibiting RNA synthesis and glycolysis . However, berberine sulfate shows stronger inhibition of bacterial adhesion by suppressing fimbriae synthesis in E. coli .

- Clinical Use : Berberine hydrochloride is widely used for diarrhea and dysentery, while berberine sulfate is increasingly studied for metabolic and osteoprotective applications .

Dihydroberberine

- Structure and Bioavailability : Dihydroberberine is a reduced derivative of berberine with improved intestinal absorption. Unlike berberine sulfate, it bypasses extensive first-pass metabolism, achieving higher plasma concentrations .

- Anti-Inflammatory Effects: While berberine sulfate attenuates endotoxemia by reducing TNF-α and NO levels , dihydroberberine shows superior efficacy in murine colitis models by downregulating IL-6 and TNF-α in the colon .

- Therapeutic Focus : Dihydroberberine is prioritized for gastrointestinal inflammation, whereas berberine sulfate is broader in scope, targeting metabolic and bone disorders .

Silymarin

- Antioxidant Mechanisms: Silymarin (from milk thistle) and berberine sulfate both reduce oxidative stress, but their mechanisms differ. Silymarin directly scavenges free radicals, while berberine sulfate upregulates endogenous antioxidants (e.g., glutathione) and inhibits lipid peroxidation .

- Hepatoprotection : Berberine sulfate reduces malondialdehyde (MDA) levels in the liver, indicating protection against ferroptosis . Silymarin, however, is more extensively validated for liver conditions like cirrhosis and hepatitis .

Columbamine and Berberrubine (Berberine Metabolites)

- Activity : These metabolites retain berberine’s antioxidant and antimicrobial properties but with lower potency. Columbamine shows moderate anti-tumor effects, while berberrubine has weaker AMPK activation compared to berberine sulfate .

- Bioavailability : Metabolites contribute to berberine’s in vivo effects but are less stable than the parent compound .

Comparative Data Tables

Table 1: Pharmacokinetic and Therapeutic Comparison

| Compound | Bioavailability | Key Mechanisms | Clinical Applications |

|---|---|---|---|

| Berberine Sulfate | High (sulfate salt) | AMPK activation, NF-κB/NFAT inhibition | Diabetes, osteoporosis, infections |

| Berberine HCl | Moderate | RNA transcription inhibition | Diarrhea, dysentery |

| Dihydroberberine | Very High | IL-6/TNF-α suppression | Ulcerative colitis |

| Silymarin | Low | Free radical scavenging | Liver cirrhosis, hepatitis |

Table 2: Antimicrobial Activity

Research Findings and Mechanistic Insights

- Anti-Inflammatory Effects: Berberine sulfate reduces mortality in endotoxemic mice by 57% (vs. 22% in controls) via TNF-α and NO suppression . Silymarin lacks comparable endotoxemia data.

- Metabolic Effects : Berberine sulfate lowers fasting blood glucose by 20–30% in diabetic patients, comparable to metformin but with added lipid-lowering benefits .

Biological Activity

Berberine sulfate (BS) is a quaternary ammonium salt derived from the isoquinoline alkaloid berberine, primarily extracted from plants such as Berberis vulgaris and Coptis chinensis. It has gained attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of berberine sulfate, focusing on its mechanisms of action, therapeutic applications, and relevant clinical studies.

Berberine sulfate exerts its biological effects through various mechanisms:

- Cell Cycle Regulation : Berberine has been shown to induce cell cycle arrest in cancer cells. At low concentrations, it arrests cells in the G1 phase, while higher concentrations lead to G2/M phase arrest. This is mediated by the upregulation of the BTG2 gene and modulation of proapoptotic and antiapoptotic proteins such as p53 and Bcl-2 .

- Apoptosis Induction : Berberine activates apoptotic pathways by increasing levels of pro-apoptotic proteins (e.g., Bax, caspases) and decreasing anti-apoptotic proteins (e.g., c-IAP1, XIAP). It also enhances reactive oxygen species (ROS) production, which plays a crucial role in apoptosis signaling .

- Anti-inflammatory Effects : Berberine sulfate modulates several signaling pathways, including AMP-activated protein kinase (AMPK) and nuclear factor kappa B (NF-κB), contributing to its anti-inflammatory properties. These pathways are critical in regulating inflammation and cellular stress responses .

- Antimicrobial Activity : Berberine sulfate exhibits significant antimicrobial effects against various pathogens, including Escherichia coli and Vibrio cholerae. Clinical trials have demonstrated its efficacy in reducing diarrhea caused by these pathogens .

Therapeutic Applications

Berberine sulfate has been investigated for several therapeutic applications:

1. Gastrointestinal Disorders

A randomized controlled trial involving 165 adults with acute diarrhea due to enterotoxigenic E. coli showed that a single oral dose of 400 mg BS significantly reduced stool volume and diarrhea duration compared to controls. The study indicated that BS is an effective antisecretory agent for ETEC diarrhea .

2. Cancer Treatment

Berberine’s anticancer potential has been explored in various studies. It has been shown to inhibit the proliferation of multiple cancer cell lines through cell cycle arrest and apoptosis induction. For instance, studies on colon cancer cells revealed that berberine leads to significant downregulation of anti-apoptotic genes and activation of apoptotic pathways .

3. Inflammatory Bowel Disease

In a Phase I trial involving patients with ulcerative colitis, berberine significantly decreased the Geboes grade—a composite measure of tissue inflammation—demonstrating its potential as an adjunct therapy for inflammatory bowel diseases .

Toxicity and Safety

While berberine sulfate is generally considered safe, some studies have reported side effects at higher doses. For example, administration of 50 mg/kg in rats caused gastrointestinal disturbances . However, no significant side effects were noted in clinical trials involving human subjects .

Case Studies and Clinical Trials

The following table summarizes key findings from notable studies on berberine sulfate:

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Rabbani et al. (1987) | 165 adults with ETEC diarrhea | 400 mg BS single dose | Reduced stool volume; 42% stopped diarrhea vs. 20% control |

| Zhang et al. (2020) | Patients with ulcerative colitis | Berberine vs placebo | Significant reduction in Geboes grade; well tolerated |

| Various Cancer Studies | Multiple cancer cell lines | Berberine treatment | Induced apoptosis; cell cycle arrest observed |

Q & A

Q. How can computational tools predict off-target interactions of Berberine sulfate in silico?

- Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger to screen against human protein databases (e.g., PDB, ChEMBL).

- Machine learning: Train models on known alkaloid-target interactions using Random Forest or SVM algorithms.

- Validation: Confirm predictions via SPR (surface plasmon resonance) binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.